![molecular formula C21H15Cl2NO2 B2469572 N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2-methylbenzamide CAS No. 289628-92-8](/img/structure/B2469572.png)
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2-methylbenzamide
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Overview
Description
Synthesis Analysis
The synthesis of related compounds involves the use of 4-chloroaniline as a raw material . The compound 2-chloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide and 2-iodo-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide are formed as intermediates in the synthesis of the active pharmaceutical ingredient lorazepam .Physical And Chemical Properties Analysis
The physical and chemical properties of the related compound 2-Chloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide include a molecular weight of 342.60400, a density of 1.452 g/cm3, a boiling point of 565ºC at 760 mmHg, and a melting point of 159-161 °C (lit.) .Scientific Research Applications
Nonlinear Optical (NLO) Materials
4Cl2CBM has been investigated for its potential as a nonlinear optical (NLO) material. NLO materials play a crucial role in optoelectronics, photonics, and laser technology. The compound’s unique characterizations stem from its donor–acceptor π conjugation and highly delocalized π electron systems .
Single Crystal Growth
Researchers have grown single crystals of 4Cl2CBM using the slow evaporation method. These organic NLO single crystals possess advantages such as being lightweight, cost-effective, and easy to fabricate. The crystal structure, determined by single-crystal XRD analysis, revealed a monoclinic structure with the Pc space group. Additionally, thermal stability and mechanical properties were assessed, providing insights into its practical utility .
Anti-Inflammatory Activity
A related class of compounds, N-arylidene-2-(4-chloro-2-(2-substituted phenoxy)phenyl)acetic acid hydrazides, has exhibited anti-inflammatory activity. Although not directly 4Cl2CBM, this finding suggests potential pharmacological applications for structurally related compounds .
Quantification of Genotoxic Impurities
In pharmaceutical contexts, 4Cl2CBM derivatives have been studied. Specifically, 2-chloro-N-(4-chloro-2-(2-chlorobenzoyl)phenyl)acetamide was quantified in lorazepam using high-performance liquid chromatography (HPLC). Understanding genotoxic impurities is crucial for drug safety and quality control .
Intermolecular Hydrogen Bonding Studies
The 4Cl2CBM molecule contains both intra- and intermolecular strong hydrogen bonding interactions. Investigating these interactions provides insights into its stability and behavior in various environments .
Spectral Characterization
Various spectroscopic techniques, including FTIR, FT-Raman, and UV–Visible spectral analyses, have been employed to identify active functional groups, vibrations, and optical properties of 4Cl2CBM. These studies contribute to understanding its electronic transitions and potential applications .
Safety and Hazards
properties
IUPAC Name |
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2-methylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15Cl2NO2/c1-13-6-2-3-7-15(13)21(26)24-19-11-10-14(22)12-17(19)20(25)16-8-4-5-9-18(16)23/h2-12H,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUAATLISJDDOTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2-methylbenzamide |
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